N-(tert-butyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-17(2,3)20-16(24)23-10-8-22(9-11-23)15-12-14(18-13-19-15)21-6-4-5-7-21/h12-13H,4-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNIALVUXYUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine ring, a pyrimidine moiety, and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structural features are crucial as they influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and piperazine rings suggests potential interactions with kinases and G-protein coupled receptors, which are often implicated in cancer and inflammatory responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 3.0 µM to 10.87 µM against lines such as MCF-7 and A549 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 3.0 | |
| Benzamide Derivative | A549 | 5.85 | |
| Other Analog | HCT116 | 10.87 |
Inhibitory Effects on Enzymes
The compound has also been investigated for its inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs). The binding affinity to CDK6 has been noted, which is critical for cell cycle regulation and is a target in cancer therapy .
Study on Antiproliferative Effects
A pivotal study explored the antiproliferative effects of this compound against multiple human cancer cell lines. The findings indicated that the compound significantly reduced cell viability, suggesting its potential as a therapeutic agent in oncology.
Key Findings:
- Cell Lines Tested : MCF-7, A549, HCT116
- Mechanism : Induction of apoptosis via caspase activation
- Results : Notable reduction in cell viability at concentrations below 10 µM.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a tert-butyl group. Its molecular formula is , with a molecular weight of approximately 328.43 g/mol. The presence of the pyrrolidine and pyrimidine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to N-(tert-butyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, derivatives of this compound have shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
-
Neurological Disorders :
- Research has suggested that this compound may have neuroprotective effects, potentially useful in treating conditions such as Alzheimer's disease or Parkinson's disease. The piperazine and pyrrolidine components are known to interact with neurotransmitter systems, which could lead to improvements in cognitive function.
-
Antimicrobial Properties :
- Preliminary studies have demonstrated that certain derivatives possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | tert-butyl bromide | Formation of tert-butyl group |
| 2 | Cyclization | Pyrimidine derivatives | Formation of the pyrimidine ring |
| 3 | Coupling | Piperazine derivative | Final product formation |
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperazine derivatives highlighted the anticancer potential of compounds structurally related to this compound. The study reported effective inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Effects
In a preclinical model for neurodegenerative diseases, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results showed significant reductions in cell death and improved neuronal function, suggesting its potential as a therapeutic agent in neuroprotection.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Piperazine Scaffolds
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- Core Structure : Pyrimidine-piperazine.
- Substituents : Bromine at pyrimidine 5-position; carboxylate instead of carboxamide.
- The carboxylate group reduces hydrogen-bonding capacity compared to the carboxamide in the target compound.
- Applications : Often used as an intermediate for Suzuki couplings or further functionalization .
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
- Core Structure : Pyrimidine-piperazine.
- Substituents : Chlorine at pyrimidine 6-position; methylthio at 2-position.
- Key Differences : Chlorine and methylthio groups enhance electrophilicity, making this compound reactive in nucleophilic substitutions. The methylthio group’s lipophilicity may improve membrane permeability compared to the target’s pyrrolidine group .
4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine
- Core Structure : Pyrimidine with diamine groups.
- Substituents: Cyclopropylmethyl at pyrimidine 4-position; methylamino-pyrrolidine at 6-position.
- Key Differences : The diamine groups enhance solubility and hydrogen bonding, while the cyclopropylmethyl adds steric bulk. This compound acts as a histamine H4 receptor antagonist, suggesting divergent biological targets compared to the carboxamide-focused target compound .
Analogues with Alternative Heterocyclic Cores
N-(tert-butyl)-4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxamide
- Core Structure : Imidazopyridazine-piperazine.
- Substituents : Phenyl at imidazopyridazine 3-position.
- Key Differences: The planar imidazopyridazine core may enhance intercalation into DNA or enzyme pockets, contrasting with the pyrimidine’s smaller profile.
Amuvatinib Derivative (Thieno[3,2-d]pyrimidin-4-yl)
- Core Structure: Thienopyrimidine-piperazine.
- Substituents : Benzodioxol group.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight | Key Substituents | Biological Target/Activity | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~357.4 | 6-pyrrolidin-1-yl, tert-butyl | Kinase inhibition (hypothesized) | High (tert-butyl) |
| tert-Butyl 4-(5-bromopyrimidin-2-yl)[...] | 338.2 | 5-Bromo, carboxylate | Intermediate for synthesis | Moderate |
| N-(tert-butyl)-4-(3-phenylimidazo[...] | 378.5 | 3-Phenyl, imidazopyridazine | Unspecified | Moderate |
| Amuvatinib derivative | ~450.5 | Thienopyrimidine, benzodioxol | Mitochondrial inhibition (anticancer) | Moderate |
Key Observations :
- Pyrrolidine vs. Halogen Substituents : The pyrrolidine group in the target compound provides a saturated nitrogen ring, improving solubility and conformational flexibility compared to bromine or chlorine substituents .
- Carboxamide vs. Carboxylate : The carboxamide group enhances hydrogen-bonding capacity, critical for target engagement, whereas carboxylates are more prone to hydrolysis .
- Biological Targets : Compounds with extended aromatic systems (e.g., imidazopyridazine) may target DNA-related enzymes, while pyrimidine derivatives are often kinase inhibitors .
Q & A
Basic: What are the common synthetic routes for synthesizing N-(tert-butyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperazine core. A representative route includes:
- Step 1: Coupling of a tert-butyl-protected piperazine with a pyrimidine intermediate. For example, reacting 6-(pyrrolidin-1-yl)pyrimidin-4-amine with a chloro-substituted pyrimidine derivative under basic conditions (e.g., triethylamine in DMF at 90°C for 8 hours) to form the pyrimidinyl-piperazine backbone .
- Step 2: Carboxamide formation via reaction with tert-butyl isocyanate or activated carbonyl derivatives. Purification is achieved using silica gel chromatography (hexane:ethyl acetate gradients) .
- Characterization: Confirmation via / NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>99%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize inhibitory activity against Leishmania CYP5122A1 and CYP51?
Methodological Answer:
SAR optimization involves:
- Substituent Variation: Systematically modifying the pyrrolidine or pyrimidine moieties to assess steric/electronic effects. For example, replacing pyrrolidine with bulkier groups (e.g., 3,5-di-tert-butylbenzyl) can enhance CYP5122A1 inhibition .
- Enzyme Assays: Use recombinant Leishmania CYP enzymes to measure IC values. Compare inhibition potency against CYP5122A1 (sterol C4-methyl oxidase) and CYP51 (lanosterol 14α-demethylase) to identify selectivity .
- Cellular Validation: Test analogs in L. donovani promastigote proliferation assays. Compounds like 18e and 18i (EC: 1–5 µM) show improved selectivity over mammalian cells (e.g., J774 macrophages) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Spectroscopy:
- / NMR to confirm substituent connectivity (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 8.0–8.5 ppm) .
- Mass Spectrometry (ESI+) to verify molecular weight (e.g., [M+H] at m/z 388.2) .
- X-ray Crystallography: Resolve crystal packing and intramolecular interactions. For example, piperazine adopts a chair conformation, with hydrogen bonds (O–H⋯N) stabilizing the structure. Dihedral angles (e.g., 25.6° between aromatic rings) reveal torsional strain .
Advanced: How can discrepancies between enzyme inhibition data and cellular efficacy be resolved?
Methodological Answer:
Contradictions may arise due to:
- Cellular Uptake Barriers: Use logP/logD measurements to assess membrane permeability. Modify lipophilicity via substituent engineering (e.g., adding hydroxyl groups) .
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out non-CYP targets .
- Metabolic Instability: Conduct microsomal stability assays (human/rodent liver microsomes). Introduce metabolically stable groups (e.g., fluorinated tert-butyl) to block oxidative degradation .
Basic: What in vitro models are suitable for evaluating antiproliferative effects?
Methodological Answer:
- Cancer Cell Lines: Test against MCF7 (breast) and HCT116 (colon) cancer cells using MTT assays. For example, related carbamide derivatives induce G1/S cell cycle arrest at IC values of 10–20 µM .
- Dose-Response Analysis: Use 72-hour exposure periods with serial dilutions (0.1–100 µM). Normalize data to untreated controls and calculate EC via nonlinear regression .
Advanced: What strategies improve metabolic stability in preclinical development?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxymethyl) to enhance oral bioavailability. Hydrolyze in vivo to release the active compound .
- Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility and reduce first-pass metabolism .
- Pharmacokinetic (PK) Studies: Monitor plasma half-life (t) and AUC in rodent models. Adjust dosing regimens based on clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
